Galactitol, 5,6-anhydro-1-bromo-1-deoxy-
CAS No.: 70791-26-3
Cat. No.: VC1725372
Molecular Formula: C6H11BrO4
Molecular Weight: 227.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70791-26-3 |
|---|---|
| Molecular Formula | C6H11BrO4 |
| Molecular Weight | 227.05 g/mol |
| IUPAC Name | (1S,2R,3S)-4-bromo-1-[(2S)-oxiran-2-yl]butane-1,2,3-triol |
| Standard InChI | InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2/t3-,4+,5+,6-/m1/s1 |
| Standard InChI Key | TTXMHDKJKIQMDJ-DPYQTVNSSA-N |
| Isomeric SMILES | C1[C@H](O1)[C@H]([C@H]([C@@H](CBr)O)O)O |
| SMILES | C1C(O1)C(C(C(CBr)O)O)O |
| Canonical SMILES | C1C(O1)C(C(C(CBr)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Galactitol, 5,6-anhydro-1-bromo-1-deoxy- is characterized by a specific molecular architecture that includes multiple hydroxyl groups, an epoxide ring (anhydro linkage), and a bromine atom. The molecular formula of this compound is C6H11BrO4, with a molecular weight of 227.05 g/mol. The IUPAC name for this compound is (1S,2R,3S)-4-bromo-1-[(2S)-oxiran-2-yl]butane-1,2,3-triol, which reflects its stereochemistry and functional groups.
The spatial arrangement of atoms in this molecule includes four stereogenic centers, contributing to its complex three-dimensional structure . The anhydro configuration refers to the internal formation of an epoxide ring between carbon atoms, while the bromo and deoxy designations indicate the presence of a bromine atom and the removal of a hydroxyl group, respectively. This particular structural arrangement gives the compound distinctive chemical and biological properties.
Physical and Chemical Properties
The physical and chemical properties of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- are determined by its functional groups and structural features. Below is a comprehensive table summarizing these properties:
Structural Representation
The structural representation of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- can be described using various notations, including:
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Standard InChI: InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2/t3-,4+,5+,6-/m1/s1
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Standard InChIKey: TTXMHDKJKIQMDJ-DPYQTVNSSA-N
These notations provide standardized representations of the compound's structure that can be used in chemical databases and computational chemistry.
Synthesis Methods
The synthesis of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- typically involves complex organic reactions that modify the galactitol structure to introduce bromine and create an anhydro linkage. The synthesis pathways require careful control of reaction conditions to achieve the desired stereochemistry and regiochemistry.
General Synthetic Approaches
Chemical Reactivity
Reaction Mechanisms
Galactitol, 5,6-anhydro-1-bromo-1-deoxy- can participate in various chemical reactions due to its functional groups and structural features. The bromine atom provides a site for nucleophilic substitution reactions, while the hydroxyl groups can participate in esterification, etherification, and oxidation reactions.
The anhydro (epoxide) ring is particularly reactive toward nucleophilic attack, allowing for ring-opening reactions that can lead to further functionalization of the molecule. These reactions often proceed through carbocation intermediates or radical pathways depending on the nature of the reagents used.
Reactivity Patterns
The reactivity of this compound is influenced by the electronic and steric effects of its functional groups. The bromine atom can be displaced by various nucleophiles, providing a versatile handle for further modifications. The hydroxyl groups exhibit typical alcohol reactivity but with regioselectivity influenced by their positions relative to other functional groups in the molecule.
The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new carbon-heteroatom bonds. The stereochemistry of these reactions is often controlled by the initial stereochemistry of the epoxide and the approach of the nucleophile.
Applications
Pharmaceutical Applications
Galactitol, 5,6-anhydro-1-bromo-1-deoxy- has potential applications in pharmaceutical development due to its unique structure and reactivity. The compound could serve as:
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A building block for the synthesis of more complex pharmaceutical compounds
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A probe for studying carbohydrate metabolism and related diseases
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A potential lead compound for drug development targeting specific biological pathways
The presence of the bromine atom provides a reactive site that can be modified to introduce various functional groups, potentially leading to compounds with specific biological activities.
Research Applications
In research contexts, this compound may serve as:
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A model compound for studying carbohydrate chemistry and reactivity
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A tool for investigating enzyme specificity and mechanism
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A precursor for synthesizing labeled compounds for tracking metabolic pathways
The well-defined stereochemistry and functional group arrangement make this compound valuable for studies requiring precise structural control.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of Galactitol, 5,6-anhydro-1-bromo-1-deoxy-. These techniques provide information about the structural features and chemical environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR, provides valuable insights into the chemical environment around carbon atoms in the structure. The NMR spectra would reveal characteristic signals for:
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The carbon bearing the bromine atom
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The carbons involved in the epoxide (anhydro) ring
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The carbons bearing hydroxyl groups
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The carbon backbone of the molecule
The coupling patterns and chemical shifts in the NMR spectra can confirm the stereochemistry and connectivity of the compound.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps confirm its structure. The exact mass of Galactitol, 5,6-anhydro-1-bromo-1-deoxy- (225.98407) can be verified using high-resolution mass spectrometry . The characteristic isotope pattern of bromine (79Br and 81Br) would be evident in the mass spectrum, providing further confirmation of the structure.
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